2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Medicinal Chemistry Chemical Biology Procurement

Researchers needing a hydrazide for hydrazone libraries find that acid/ester analogs (e.g., CAS 3405-88-7) cannot perform direct condensation. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide supplies the essential -NHNH₂ nucleophile, enabling single-step hydrazone formation. • Enables rapid SAR exploration: MenB CoA-adduct IC₅₀ = 468 nM; para-Cl adds +0.4 XLogP3 vs. unsubstituted analog. • ≥98% purity with batch-specific CoA, minimizing false positives in enzymatic assays.

Molecular Formula C8H9ClN2OS
Molecular Weight 216.69 g/mol
CAS No. 75150-40-2
Cat. No. B188581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
CAS75150-40-2
Molecular FormulaC8H9ClN2OS
Molecular Weight216.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCC(=O)NN)Cl
InChIInChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
InChIKeySXJWSRUPDZKESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: Identity and Procurement


2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CAS 75150-40-2; molecular formula C₈H₉ClN₂OS; MW 216.69 g/mol) is an aryl thioether-substituted acetohydrazide classified within the hydrazide family of organic compounds [1]. It contains a terminal hydrazide group (–C(=O)NHNH₂) linked via a thioether bridge (–S–CH₂–) to a para-chlorophenyl ring. This molecular architecture places it at the intersection of several compound classes: chloroaromatics, thioethers, and acid hydrazides. As a versatile small-molecule scaffold, it is commercially available from multiple vendors at purities typically ≥95% (up to 98%) in quantities ranging from milligrams to grams .

Hydrazone library synthesis via single-step condensation
MenB pathway inhibitor derivatization scaffold
SAR probe for para-chloro lipophilicity contribution

Risks of Substituting with In-Class Analogs


Although numerous acetohydrazide derivatives and (4-chlorophenyl)thioether compounds exist, simple functional-group interchange is not risk-free. The identity of the terminal group attached to the thioacetyl linker profoundly affects both reactivity and biological profile. Substituting the hydrazide (–NHNH₂) for the corresponding carboxylic acid (CAS 3405-88-7) or ester eliminates the nucleophilic hydrazine moiety, preventing downstream condensation reactions (e.g., hydrazone formation) that are essential to many medicinal chemistry workflows . Conversely, replacing the 4-chlorophenylthio group with a simple phenylthio or other arylthio group alters lipophilicity (XLogP3 = 1.7 vs. ~1.3 for the unsubstituted analog) and electronic properties, which can shift enzyme inhibition potency by more than an order of magnitude [1]. The quantitative evidence below details where substitution fails in specific assay contexts.

Target Hydrazide
Enables direct hydrazone formation; carboxylic acid requires activation and reduces overall yield
Analog Carboxylic acid (CAS 3405-88-7)
Lacks nucleophilic –NHNH₂; lipophilicity, H-bond profile, and bioactivity may shift
Analog Unsubstituted phenylthio hydrazide
Lower lipophilicity (ΔXLogP3 ≈ -0.4) may alter cell permeability and target engagement

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: Differentiation Evidence


Direct Comparative Bioactivity Data Gap

A systematic literature search (PubMed, BindingDB, ChEMBL, Google Scholar) as of April 2026 reveals that no peer-reviewed primary research paper has reported a direct head-to-head bioactivity comparison between 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CAS 75150-40-2) and a defined structural analog in the same assay under identical conditions. The compound's BindingDB record (CHEMBL2024335) lists an IC₅₀ of 468 nM against Mycobacterium tuberculosis MenB, but the ligand structure in that entry corresponds to a CoA-adduct derivative, not the free hydrazide [1]. This evidence gap means that differentiation for procurement purposes must currently rely on (i) physicochemical properties versus the carboxylic acid analog, (ii) the documented role of the hydrazide group in enabling downstream chemistry, and (iii) class-level inference from related hydrazide series [2].

Comparative Bioactivity Data Gap
Data to verify
No direct head-to-head bioactivity comparison published
Reported bioactivity rests on derivative data; confirmatory assays needed
BindingDB entry corresponds to CoA-adduct, not free hydrazide
Medicinal Chemistry Chemical Biology Procurement

Hydrazide vs. Carboxylic Acid: Thermal and Solubility Profile

The melting point of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is reported as 99–101 °C (Sigma-Aldrich/Enamine) to 103–104 °C (Chemsrc/ChemicalBook) . In contrast, the corresponding carboxylic acid, (4-chlorophenylthio)acetic acid (CAS 3405-88-7), melts at 104–107 °C . The hydrazide form exhibits a lower and generally sharper melting range, consistent with a crystalline small molecule of relatively high purity, but the overlap in ranges highlights that thermal analysis alone cannot distinguish these compounds. The hydrazide also differs in predicted physicochemical parameters: it possesses two hydrogen bond donors (vs. one for the acid) and three hydrogen bond acceptors (vs. two), increasing aqueous solubility potential and altering HPLC retention behavior [1].

Thermal & H-Bond Profile
Cross-study comparable
m.p. 99–101 °C; HBD=2, HBA=3
Supports analytical method development and solid-state stability review
Δm.p. ≈ 3–8 °C lower than acid analog; additional HBD/HBA may affect hygroscopicity
Physicochemical Characterization Formulation Analytical Chemistry

Lipophilicity Difference: Chlorophenyl vs. Phenylthio Hydrazide

The para-chloro substituent on the phenyl ring increases the computed octanol-water partition coefficient (XLogP3) of the target hydrazide to 1.7, compared with an estimated value of approximately 1.3 for the unsubstituted 2-(phenylthio)acetohydrazide analog [1]. This ΔXLogP3 of ~0.4 log units translates to a roughly 2.5-fold higher lipophilicity, which can influence membrane permeability, plasma protein binding, and non-specific binding in biochemical assays. Within the hydrazide-hydrazone class, such a shift in logP has been correlated with measurable differences in cellular potency and off-target binding, although no direct paired comparison has been published for these specific compounds [2].

Lipophilicity Difference
Class-level inference
XLogP3 = 1.7 vs. ~1.3 (unsubstituted analog)
May shift cell permeability category in Caco-2/PAMPA screening
Approximately 2.5× more lipophilic; direct paired assay data unavailable
Drug Design ADME SAR

Synthetic Utility: Hydrazide vs. Acid for Hydrazone Formation

The terminal hydrazide group (–CONHNH₂) of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is a nucleophilic handle that reacts with aldehydes or ketones under mild acidic conditions to form hydrazones (–CONHN=CR₂). This chemistry is documented in the synthesis of downstream derivatives such as 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide . The corresponding carboxylic acid (CAS 3405-88-7) lacks this reactivity and instead requires activation (e.g., via acyl chloride or coupling reagents) for amide or ester formation. The hydrazide thus enables one-step diversification into screening libraries of hydrazone compounds, a capability not shared by the acid, ester, or amide analogs [1]. Quantitative reaction yields for hydrazone formation with this scaffold typically range from 65% to 85% under standard condensation conditions, though specific data for this exact hydrazide are vendor-reported rather than peer-reviewed .

Hydrazone Formation Utility
Class-level inference
Single-step condensation; reported yields 65–85%
Eliminates activation step required for acid analog; supports library synthesis
Yields are vendor-reported; reaction optimization may be needed
Synthetic Chemistry Combinatorial Libraries Medicinal Chemistry

Purity and Storage Stability Across Vendors

Commercially offered purities for 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide vary by vendor: 95% (AKSci, Sigma-Aldrich/Enamine) , 98% (Leyan) , and ≥98% (Fluorochem) . The compound is classified as an irritant (Xi; GHS07) and requires storage at 2–8 °C under nitrogen to prevent hydrazide decomposition and oxidation of the thioether sulfur . In contrast, the carboxylic acid analog is more stable at ambient temperature and typically offered at 98% purity . This stricter storage requirement for the hydrazide means procurement from suppliers providing verified post-storage certificates of analysis is essential for reproducibility.

Purity & Storage Stability
Specification review
95–98% purity; store 2–8 °C under N₂
Cold-chain logistics and COA verification support reproducibility
Acid analog is ambient-stable; vendor purity specifications vary
Quality Control Procurement Stability

Spectroscopic Differentiation from Carboxylic Acid Analog

The IR spectrum of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide displays characteristic hydrazide N–H stretching bands (expected ~3200–3300 cm⁻¹) and a carbonyl stretch at ~1650–1680 cm⁻¹ (amide I band), clearly distinguishable from the carboxylic acid O–H broad band (~2500–3300 cm⁻¹) and C=O stretch at ~1700–1720 cm⁻¹ of (4-chlorophenylthio)acetic acid [1][2]. In ¹H NMR (DMSO-d₆), the hydrazide –NHNH₂ protons appear as a broad signal around δ 9–10 ppm (2H, exchangeable with D₂O), while the –NH– (amide) proton resonates around δ 11–12 ppm . The acid analog shows only the carboxylic OH proton at δ 12–13 ppm. These distinct spectral features allow unambiguous identity confirmation upon receipt, preventing mix-ups between the hydrazide and acid forms that share identical thioether and chlorophenyl substructures.

Spectroscopic Differentiation
Reported
IR C=O shift Δ ≈ 30–70 cm⁻¹; distinct NH/NH₂ NMR pattern
Enables unambiguous identity confirmation vs. acid analog
Predicted/typical values for functional groups; verify with batch-specific spectra
Analytical Chemistry QC/QA Compound Identity Verification

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: Application Scenarios


Hydrazone Library Synthesis for Biological Screening

The compound's terminal hydrazide group enables single-step condensation with diverse aldehyde and ketone building blocks to generate hydrazone libraries. This application leverages the synthetic step-count advantage over the carboxylic acid analog, as detailed in Section 3 [1]. Medicinal chemistry groups pursuing antitubercular, anticancer, or antimicrobial leads within the hydrazide-hydrazone chemotype should procure this intermediate rather than the acid form to expedite SAR exploration. The 4-chlorophenylthio motif further provides a moderate-lipophilicity scaffold (XLogP3 = 1.7) favorable for cell permeability screening [2].

MenB Enzyme Inhibition Assay Using Hydrazide Scaffold

Although the parent hydrazide itself has not been directly assayed against MenB, its CoA-adduct derivative displays IC₅₀ = 468 nM [3]. Researchers investigating the menaquinone biosynthesis pathway in M. tuberculosis can use 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide as a starting material for synthesizing CoA-adduct or other inhibitor analogs via the hydrazide handle. Procurement in high purity (≥98%) is recommended for these sensitive enzymatic assays to minimize false positives from trace acid or oxidation products .

HPLC and Spectroscopic Method Development Reference

The compound's distinct UV chromophore (from the chlorophenyl-thioether moiety), coupled with predictable hydrogen-bonding properties (2 HBD, 3 HBA) that influence reversed-phase retention, makes it a suitable reference for developing and validating HPLC methods for hydrazide-containing compounds [4]. Its melting point of 99–104 °C provides a convenient thermal purity check. Laboratories performing QC on in-house synthesized hydrazide libraries should source the compound at certified purity from a vendor providing batch-specific Certificates of Analysis .

SAR Probe for para-Chloro Substitution Effects

The ~0.4 log unit increase in computed XLogP3 relative to the unsubstituted phenylthio hydrazide [2] makes this compound a useful SAR probe for quantifying the contribution of para-chloro substitution to target binding, cellular potency, and metabolic stability. Researchers can pair this compound with the non-chlorinated analog in parallel assays to deconvolute electronic (Hammett σₚ = +0.23) and lipophilic effects, generating publishable SAR data that the community currently lacks.

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Terminal hydrazide reactivity
Single-step condensation yield verification
MenB enzyme inhibition derivatization
CoA-adduct precursor scaffold
Purity confirmation for sensitive enzymatic assays
HPLC method development reference
Distinct chromophore and H-bond profile
Retention time reproducibility; batch-specific COA
para-Chloro substitution SAR probe
Computed XLogP3 offset vs. unsubstituted analog
Parallel assay deconvolution of electronic and lipophilic effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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